(2-Methoxyethyl)(2-methylbenzyl)amine hydrochloride
Description
Properties
IUPAC Name |
2-methoxy-N-[(2-methylphenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-10-5-3-4-6-11(10)9-12-7-8-13-2;/h3-6,12H,7-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMYMVXLJGZXFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCCOC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethyl)(2-methylbenzyl)amine hydrochloride typically involves the reaction of 2-methoxyethylamine with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures, including NMR, HPLC, LC-MS, and UPLC analyses .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The tertiary amine structure enables participation in substitution reactions. Key observations include:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (e.g., DMF) to form quaternary ammonium salts. Reaction rates depend on steric hindrance from the 2-methylbenzyl group .
-
Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) under basic conditions (e.g., triethylamine) .
Protonation-Deprotonation Behavior
As a hydrochloride salt, the compound exhibits pH-dependent solubility:
-
Deprotonation : Freebase generation occurs in alkaline conditions (pH > 10). Reactivity increases due to the liberated amine’s nucleophilicity .
-
Reprotonation : Reforms the hydrochloride salt in acidic environments (pH < 4), enhancing water solubility .
Catalytic Transformations
Ru-catalyzed reactions with alkynes or carboxylic acids have been reported:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amidation | RuCl₃ (2 mol%), dioxane, 80°C | Benzamide derivatives | 85–92% | |
| Hydroacyloxylation | Ethoxyacetylene, Ru-1 catalyst | Enol esters | 78% |
Mechanistic studies via tandem MS identified intermediates such as [RuCl₂(benzyl amine)₃(ethoxyacetylene)₂(benzoate)]⁺, supporting a hydroacyloxylation-aminolysis pathway .
Comparative Reactivity with Analogues
The 2-methylbenzyl group introduces steric effects that differentiate its behavior from similar amines:
Scientific Research Applications
(2-Methoxyethyl)(2-methylbenzyl)amine hydrochloride is a chemical compound with an amine functional group that has uses in both chemical and biological applications. The compound has a methylbenzyl moiety and a methoxyethyl group, which contribute to its properties and potential uses in medicinal chemistry. The molecular structure is C12H17ClN2O.
Potential Applications
This compound's applications stem from its capacity to participate in nucleophilic substitution and protonation-deprotonation reactions. The amine group can function as a nucleophile, enabling it to engage in various substitution reactions with electrophiles. The hydrochloride form indicates that the compound can undergo protonation, increasing its water solubility and enhancing its reactivity in biological systems.
Pharmaceutical Development
This compound may be a lead compound in drug development. Compounds similar to it have demonstrated biological activities, including antioxidant, free radical scavenging, and metal chelating activity.
- Neuroprotective Effects 2-Methylbenzylamine, which shares structural features with the compound, is known for its neuroprotective effects.
- Receptor Selectivity The ethoxy group on phenyl in 4-Ethoxyphenylethylamine, another similar compound, may lead to higher selectivity for certain receptors.
Interaction Studies
Interaction studies involving this compound are focused on its binding affinity to biological targets.
Analogues
Structural analogues of this compound include:
- 2-Methylbenzylamine
- 3-Methoxypropylamine
- N,N-Dimethylbenzylamine
- 4-Ethoxyphenylethylamine
Mechanism of Action
The mechanism of action of (2-Methoxyethyl)(2-methylbenzyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, including inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs differ in substituents on the amine nitrogen or benzyl ring, leading to distinct properties:
2-(1-Cyclohexen-1-yl)ethylamine Hydrochloride Structure: Replaces the 2-methoxyethyl group with a cyclohexenyl-ethyl chain. Molecular Formula: C₁₆H₂₄ClN; Molecular Weight: 265.83 g/mol .
2-(1-Cyclohexen-1-yl)ethylamine Hydrochloride
- Structure : A positional isomer with a para-methylbenzyl group instead of ortho.
- Impact : The para-methyl substitution may alter steric interactions and receptor binding compared to the ortho configuration .
2-[(2-Methylbenzyl)thio]-4,5-dihydro-1H-imidazole Hydrochloride
- Structure : Replaces the methoxyethyl group with a thioether-linked dihydroimidazole ring.
- Impact : The sulfur atom increases lipophilicity and may confer resistance to oxidative metabolism, though it reduces hydrogen-bonding capacity .
(2,2-Difluoroethyl)(2-methoxyethyl)amine Hydrochloride Structure: Incorporates a difluoroethyl group alongside the methoxyethyl chain.
2-Methoxyamphetamine Hydrochloride Structure: Shares a methoxy group but lacks the benzyl substituent, featuring an amphetamine backbone. Pharmacological Note: Exhibits weaker serotonin release and reuptake inhibition in rat brain tissues compared to other analogs, highlighting the importance of the benzyl group in modulating activity .
Physicochemical and Pharmacological Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| (2-Methoxyethyl)(2-methylbenzyl)amine HCl | C₁₁H₁₆ClNO | ~229.7 | 2-Methoxyethyl, 2-methylbenzyl | Balanced lipophilicity/solubility |
| 2-(1-Cyclohexenyl)ethylamine HCl | C₁₆H₂₄ClN | 265.83 | Cyclohexenyl, 2-methylbenzyl | High lipophilicity |
| 2-[(2-Methylbenzyl)thio]-dihydroimidazole HCl | C₁₁H₁₅ClN₂S | 242.77 | Thioether, dihydroimidazole | Oxidative stability |
| (2,2-Difluoroethyl)(2-methoxyethyl)amine HCl | C₅H₁₀ClF₂NO | 197.59 | Difluoroethyl, methoxyethyl | Enhanced metabolic stability |
| 2-Methoxyamphetamine HCl | C₁₀H₁₆ClNO | 201.70 | Methoxy, amphetamine backbone | Weak serotonin activity |
Biological Activity
(2-Methoxyethyl)(2-methylbenzyl)amine hydrochloride is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
- Chemical Name : this compound
- CAS Number : 1158425-80-9
- Molecular Formula : C11H17ClNO2
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The amine group allows for hydrogen bonding and ionic interactions, which can modulate the activity of these targets, leading to diverse biochemical effects.
Biological Activity Overview
Research indicates that this compound may possess several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
- Neuroactive Properties : Investigated for its effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways.
- Cytotoxic Effects : Exhibited selective cytotoxicity towards specific cancer cell lines while sparing normal cells.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Neuroactivity | Modulation of dopamine receptors | |
| Cytotoxicity | Selective against T-lymphoblastic cells |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the side chains can significantly influence the biological activity of the compound. The following table summarizes key findings:
| Modification | Effect on Activity | Reference |
|---|---|---|
| Methyl group addition | Increased lipophilicity and activity | |
| Ethoxy substitution | Enhanced receptor binding affinity | |
| Chlorine substitution | Altered metabolic stability |
Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial properties, particularly against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating a promising therapeutic potential in treating bacterial infections.
Case Study 2: Neuroactive Properties
In vitro assays showed that the compound could enhance dopamine release in neuronal cultures. This effect was attributed to its ability to inhibit dopamine reuptake, suggesting potential applications in neuropharmacology for conditions such as depression and anxiety disorders.
Case Study 3: Cytotoxicity in Cancer Cells
Research published on the cytotoxic effects revealed that the compound selectively induced apoptosis in T-lymphoblastic leukemia cells with an IC50 value of 15 µM, while showing minimal toxicity towards normal lymphocytes. This selectivity highlights its potential as a lead compound for cancer therapeutics.
Q & A
Q. What are the established synthetic routes for (2-Methoxyethyl)(2-methylbenzyl)amine hydrochloride, and what reaction conditions are critical for high yield?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Alkylation of 2-methylbenzylamine with 2-methoxyethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the tertiary amine intermediate .
- Step 2: Hydrochloride salt formation via acidification with HCl gas in anhydrous diethyl ether .
- Critical Conditions:
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
Methodological Answer:
Q. How should researchers handle hygroscopicity and stability during storage?
Methodological Answer:
Q. What safety protocols are essential for laboratory handling?
Methodological Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (causes irritation per SDS) .
- Ventilation: Use fume hoods to limit inhalation exposure (TLV: 1 mg/m³ for similar amines) .
- Spill Management: Neutralize with sodium bicarbonate and adsorb via vermiculite .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in large-scale synthesis?
Methodological Answer:
- Catalyst Screening: Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
- Solvent Optimization: Replace DMF with acetonitrile to reduce viscosity and improve mixing in flow reactors .
- DOE Approach: Use factorial design to evaluate temperature, stoichiometry, and reaction time interactions .
Q. How should researchers resolve discrepancies in NMR spectral data?
Methodological Answer:
- Confirm Solvent Effects: Compare spectra in CDCl₃ vs. D₂O; proton exchange in D₂O may obscure amine signals .
- 2D NMR (COSY, HSQC): Assign overlapping methyl/methoxy peaks (e.g., δ 3.3–3.5 ppm) .
- Cross-Validation: Use LCMS to rule out impurities contributing to unexpected peaks .
Q. What strategies are effective for impurity profiling in pharmacological studies?
Methodological Answer:
- Forced Degradation: Expose compound to heat, light, and acidic/basic conditions, then profile degradants via LC-HRMS .
- Synthesis-Specific Impurities: Monitor for unreacted 2-methylbenzylamine (HPLC Rt = 2.1 min) and methoxyethyl chloride adducts .
- Quantification: Use external standards (e.g., USP-grade references) with a detection limit of 0.1% .
Q. How can in vitro biological activity be systematically assessed?
Methodological Answer:
- Receptor Binding Assays: Screen against adrenergic receptors (α/β subtypes) via radioligand displacement (IC₅₀ determination) .
- Cell Viability Studies: Use SH-SY5Y neuronal cells with MTT assay to evaluate cytotoxicity (EC₅₀) .
- Metabolic Stability: Incubate with liver microsomes (human/rat) and track parent compound depletion via LCMS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
